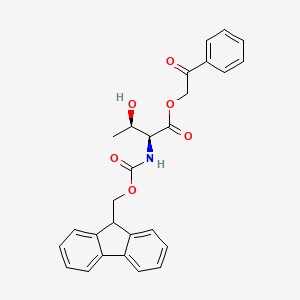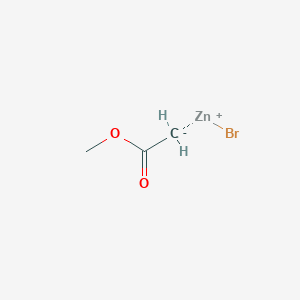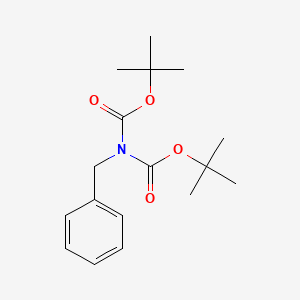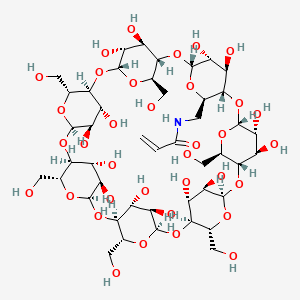
Ethyl 1,4-benzodioxin-2-carboxylate
Overview
Description
Ethyl 1,4-benzodioxin-2-carboxylate is an organic compound with the molecular formula C11H12O4. It is a colorless to light yellow liquid with a fragrant smell and is flammable .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,4-benzodioxin-2-carboxylate can be synthesized from 1,4-benzodioxin-2-carboxylic acid. One method involves lithiation at the C(3) position followed by a reaction with ethyl chloroformate . The reaction is typically carried out at low temperatures (around -78°C) and then warmed to room temperature . Another method involves using p-toluenesulfonyl chloride and acid naphthalene anhydride to obtain an intermediate, which is then reacted with acetic anhydride to generate the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-benzodioxin-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the benzene ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxins depending on the reagent used.
Scientific Research Applications
Ethyl 1,4-benzodioxin-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used to prepare presynaptic α2-adrenoreceptor antagonists and potential antidepressants.
Medicine: It is involved in the synthesis of aminoalkylbenzodioxins, which act as calcium antagonists.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1,4-benzodioxin-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a precursor to α2-adrenoreceptor antagonists, it affects neurotransmitter release by blocking presynaptic α2-adrenoreceptors . This leads to increased release of norepinephrine and other neurotransmitters, which can have antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate: A closely related compound with slight structural differences.
Uniqueness
Ethyl 1,4-benzodioxin-2-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
ethyl 1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAIFRZTFJBMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450881 | |
| Record name | Ethyl 1,4-benzodioxin-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63881-51-6 | |
| Record name | Ethyl 1,4-benzodioxin-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)












